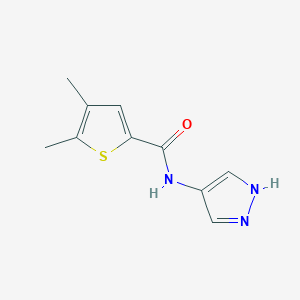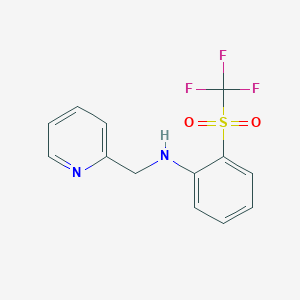
N-(pyridin-2-ylmethyl)-2-(trifluoromethylsulfonyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(pyridin-2-ylmethyl)-2-(trifluoromethylsulfonyl)aniline, commonly known as PTSA, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. PTSA is a white to light yellow crystalline powder that is soluble in organic solvents, such as ethanol and acetone, but insoluble in water. In
Wirkmechanismus
The mechanism of action of PTSA is not fully understood, but it is believed to involve the inhibition of various enzymes, such as proteases and kinases, through the formation of covalent bonds with the active site residues. This leads to the disruption of cellular processes, such as protein synthesis and cell signaling, ultimately resulting in cell death.
Biochemical and Physiological Effects:
PTSA has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that PTSA can induce apoptosis in various cancer cell lines, such as breast cancer and lung cancer cells, through the activation of caspase-3 and caspase-9.
PTSA has also been shown to inhibit the growth of various bacteria, such as Staphylococcus aureus and Escherichia coli, through the disruption of cell membrane integrity. In vivo studies have shown that PTSA can induce liver and kidney damage in rats, but further studies are needed to determine the extent of these effects in humans.
Vorteile Und Einschränkungen Für Laborexperimente
PTSA has several advantages for lab experiments, such as its high solubility in organic solvents, which allows for easy handling and purification. PTSA is also relatively stable under normal laboratory conditions, making it a convenient reagent for various reactions.
However, PTSA has several limitations, such as its potential toxicity and the need for careful handling and disposal. PTSA is also relatively expensive, which may limit its use in larger-scale experiments.
Zukünftige Richtungen
In the future, PTSA may have potential applications in various fields of science, such as medicine and nanotechnology. In medicine, PTSA may be further studied for its potential as an anticancer agent, and for its effects on liver and kidney function.
In nanotechnology, PTSA may be used as a template for the synthesis of various nanostructures, such as nanowires and nanoparticles, due to its ability to induce the formation of mesoporous silica materials. Further studies are needed to fully understand the potential applications of PTSA in these fields.
Synthesemethoden
PTSA can be synthesized through a reaction between 2-bromo-N-(pyridin-2-ylmethyl)aniline and trifluoromethanesulfonic anhydride in the presence of a base, such as triethylamine. The reaction is typically carried out in an organic solvent, such as dichloromethane or chloroform, at room temperature. The resulting product is purified through column chromatography, yielding PTSA as a white to light yellow crystalline powder.
Wissenschaftliche Forschungsanwendungen
PTSA has been extensively studied for its potential applications in various fields of science, such as organic chemistry, material science, and biology. In organic chemistry, PTSA is commonly used as a catalyst for various reactions, such as Friedel-Crafts acylation and alkylation, and as a reagent for the synthesis of various organic compounds, such as aryl sulfones and sulfonamides.
In material science, PTSA has been used as a dopant for the synthesis of conductive polymers, such as polyaniline, and as a template for the synthesis of mesoporous silica materials. In biology, PTSA has been studied for its potential as an anticancer agent, due to its ability to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
N-(pyridin-2-ylmethyl)-2-(trifluoromethylsulfonyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2S/c14-13(15,16)21(19,20)12-7-2-1-6-11(12)18-9-10-5-3-4-8-17-10/h1-8,18H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGCEJKNCPURBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCC2=CC=CC=N2)S(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-2-ylmethyl)-2-(trifluoromethylsulfonyl)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

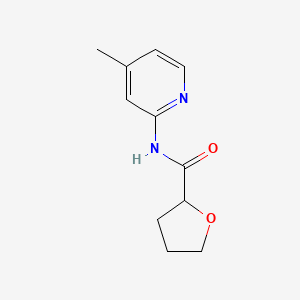
![5-Chloro-4-[(3-ethylpiperidin-1-yl)methyl]thiadiazole](/img/structure/B7541987.png)
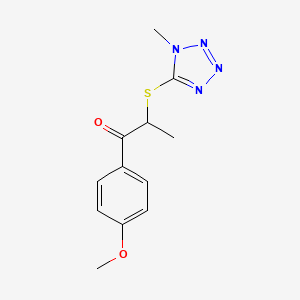

![4-[1-[(2-Methylphenyl)methylamino]ethyl]benzonitrile](/img/structure/B7542012.png)
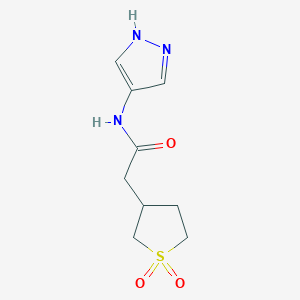
![3-[4-(4-Chlorobenzoyl)piperazin-1-yl]propanoic acid](/img/structure/B7542024.png)
![1-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7542029.png)
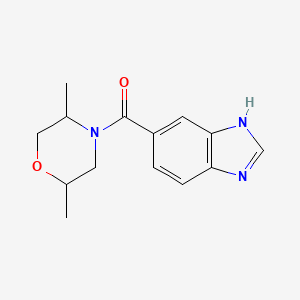
![1-[2-(Trifluoromethylsulfonyl)anilino]propan-2-ol](/img/structure/B7542036.png)
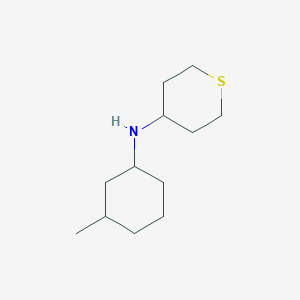
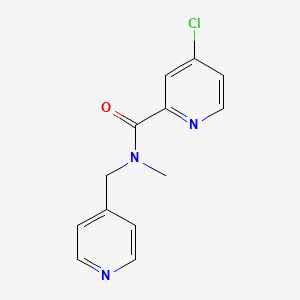
![4-[(2,5-Dimethylmorpholin-4-yl)methyl]-3-fluorobenzonitrile](/img/structure/B7542065.png)
